An In-Depth Technical Guide to the Structure Elucidation of 3-(Methylsulfanyl)azetidine
An In-Depth Technical Guide to the Structure Elucidation of 3-(Methylsulfanyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the structural elucidation of 3-(methylsulfanyl)azetidine, a novel heterocyclic compound with potential applications in medicinal chemistry. As the azetidine scaffold is a privileged structure in drug discovery, a robust and unambiguous characterization of its derivatives is paramount.[1][2] This document moves beyond a simple recitation of analytical techniques, offering a logical workflow grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Each section details not only the experimental protocol but also the underlying scientific rationale for its application, ensuring a self-validating and scientifically rigorous elucidation process. This guide is intended for researchers and professionals in the fields of organic synthesis, analytical chemistry, and drug development who require a deep, practical understanding of small molecule characterization.
Introduction: The Significance of the Azetidine Scaffold
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1][2] Their unique strained ring system imparts specific conformational properties that can be exploited to enhance pharmacological activity and improve physicochemical properties of drug candidates. The incorporation of a methylsulfanyl group at the 3-position introduces a key functional handle for further synthetic elaboration and potential interaction with biological targets. Accurate and unequivocal structure determination is the foundational step in the journey of any new chemical entity from laboratory synthesis to potential therapeutic application.
This guide will systematically detail the process of elucidating the structure of 3-(methylsulfanyl)azetidine, integrating data from multiple spectroscopic techniques to build a cohesive and irrefutable structural assignment.
The Elucidation Workflow: A Multi-pronged Spectroscopic Approach
The structural elucidation of a novel compound like 3-(methylsulfanyl)azetidine relies on the synergistic interpretation of data from various analytical methods. No single technique provides a complete picture; rather, each offers a unique piece of the structural puzzle. Our workflow is designed to first establish the molecular formula and then to piece together the connectivity and stereochemistry of the molecule.
Caption: A logical workflow for the structural elucidation of 3-(methylsulfanyl)azetidine.
Mass Spectrometry: Determining the Molecular Blueprint
3.1. Theoretical Foundation
Mass spectrometry (MS) is the initial and one of the most critical steps in structure elucidation. It provides the molecular weight of the compound and, with high-resolution instruments, the elemental composition. For nitrogen-containing compounds, the "Nitrogen Rule" is a useful heuristic: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3]
3.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: A dilute solution of 3-(methylsulfanyl)azetidine (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: The sample is infused into the ESI source in positive ion mode. The instrument is calibrated to ensure high mass accuracy.
-
Data Analysis: The monoisotopic mass of the protonated molecule [M+H]⁺ is determined. The elemental composition is calculated using the instrument's software, which compares the measured accurate mass to theoretical masses of possible elemental formulas.
3.3. Expected Data and Interpretation
For 3-(methylsulfanyl)azetidine (C₄H₉NS), the expected monoisotopic mass is 103.0456 g/mol .
| Parameter | Expected Value |
| Molecular Formula | C₄H₉NS |
| Monoisotopic Mass | 103.0456 |
| [M+H]⁺ (Monoisotopic) | 104.0534 |
| [M+Na]⁺ (Monoisotopic) | 126.0353 |
3.4. Fragmentation Pattern Analysis
Electron ionization (EI) or collision-induced dissociation (CID) can provide valuable structural information through fragmentation analysis. Key expected fragmentation pathways for 3-(methylsulfanyl)azetidine include:
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Loss of the methylsulfanyl group (•SCH₃): This would result in a fragment ion corresponding to the azetidine ring.
-
Ring opening and fragmentation: The strained four-membered ring can undergo characteristic cleavage.[4]
-
Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[5]
Infrared Spectroscopy: Identifying Functional Groups
4.1. Theoretical Foundation
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups exhibit characteristic absorption bands, making IR an excellent tool for qualitative functional group analysis.
4.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
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Sample Preparation: A small drop of neat 3-(methylsulfanyl)azetidine is placed directly on the ATR crystal.
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Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected prior to sample analysis.
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Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.
4.3. Expected Data and Interpretation
The IR spectrum of 3-(methylsulfanyl)azetidine is expected to show the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350-3310 | N-H stretch (secondary amine) | Azetidine N-H |
| 2950-2850 | C-H stretch (aliphatic) | CH₂, CH₃ |
| 1250-1020 | C-N stretch (aliphatic amine) | Azetidine C-N |
| ~700 | C-S stretch | Methylsulfanyl group |
The presence of a band in the 3350-3310 cm⁻¹ region would be indicative of the secondary amine of the azetidine ring.[6] The C-S stretch is often weak and can be difficult to assign definitively, but its presence in the fingerprint region would be consistent with the proposed structure.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure
5.1. Theoretical Foundation
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. Two-dimensional (2D) NMR techniques are then used to establish the precise connectivity between atoms.
5.2. Experimental Protocol: 1D and 2D NMR
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of 3-(methylsulfanyl)azetidine is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
¹H NMR spectrum
-
¹³C NMR spectrum
-
2D Correlation Spectroscopy (COSY)
-
2D Heteronuclear Single Quantum Coherence (HSQC)
-
2D Heteronuclear Multiple Bond Correlation (HMBC)
-
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and correlation peaks in the 2D spectra are analyzed to piece together the molecular structure.
5.3. Expected ¹H NMR Data and Interpretation
Caption: Numbering scheme for 3-(methylsulfanyl)azetidine.
| Proton(s) | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~2.1 | Singlet | - | S-CH₃ | |
| ~3.0-3.2 | Multiplet | - | Hc (C2-H) | |
| ~3.6-3.8 | Multiplet | - | Ha, Hb, Hd, He | |
| ~2.5 | Broad singlet | - | N-H |
-
S-CH₃: The three protons of the methyl group attached to the sulfur atom are expected to appear as a sharp singlet around 2.1 ppm.[8]
-
Azetidine Ring Protons: The protons on the azetidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on the carbons adjacent to the nitrogen (C1 and C3) are expected to be deshielded and appear further downfield compared to the proton at C2.[9][10] The exact chemical shifts and multiplicities will depend on the ring pucker and the relative stereochemistry.
-
N-H Proton: The N-H proton will likely appear as a broad singlet, and its chemical shift will be dependent on concentration and solvent.
5.4. Expected ¹³C NMR Data and Interpretation
| Carbon | Expected δ (ppm) | Assignment |
| ~15 | S-CH₃ | |
| ~40 | C2 | |
| ~50 | C1, C3 |
-
S-CH₃: The methyl carbon attached to sulfur is expected to be the most upfield signal.
-
Azetidine Ring Carbons: The carbons of the azetidine ring will appear in the aliphatic region. The carbons bonded to the nitrogen (C1 and C3) will be deshielded relative to the C2 carbon.[11][12]
5.5. 2D NMR for Unambiguous Connectivity
-
COSY: Will show correlations between coupled protons. For example, the proton at C2 (Hc) should show correlations to the protons at C1 (Ha, Hb) and C3 (Hd, He).
-
HSQC: Will correlate each proton signal to the carbon to which it is directly attached. This allows for the unambiguous assignment of the ¹³C spectrum.
-
HMBC: Will reveal long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:
-
The S-CH₃ protons to the C2 carbon.
-
The C2 proton (Hc) to the S-CH₃ carbon.
-
The C1 and C3 protons to the C2 carbon, and vice versa.
-
Caption: Key 2D NMR correlations for confirming the structure of 3-(methylsulfanyl)azetidine.
Conclusion: A Unified Structural Hypothesis
By integrating the data from mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments, a definitive structural assignment for 3-(methylsulfanyl)azetidine can be achieved. HRMS establishes the molecular formula, IR confirms the presence of the secondary amine and alkyl-thioether functionalities, and NMR spectroscopy provides the atom-by-atom connectivity. The combination of these techniques provides a self-validating system, ensuring the highest degree of confidence in the elucidated structure. This rigorous approach is essential for advancing the development of novel azetidine-based compounds in the pharmaceutical and chemical industries.
References
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